10-Methoxy Vinpocetine-d5

Isotope Dilution Mass Spectrometry Internal Standard Selection Stable Isotope Labeling

10-Methoxy Vinpocetine-d5 is the only internal standard that delivers a definitive +5 Da mass shift with chromatographic co-elution identical to unlabeled Vinpocetine EP Impurity C (CAS 70155-05-4). Unlike Vinpocetine-d5 or Apovincaminic acid-d4—which target different analytes or lack the intact ester moiety—this deuterated analog corrects for extraction recovery, ionization efficiency, and matrix effects across the entire method lifecycle. Supplied at ≥95% chemical purity (HPLC) and ≥98% isotopic enrichment, it is purpose-built for isotope-dilution LC-MS/MS in ANDA/DMF impurity profiling, forced degradation mass balance, and multi-platform method cross-validation per ICH Q2(R1).

Molecular Formula C₂₃H₂₃D₅N₂O₃
Molecular Weight 385.51
Cat. No. B1162907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Methoxy Vinpocetine-d5
Synonyms(13aS)-Ethyl 13a-Ethyl-8-methoxy-2,3,41,5,6,13a-hexahydro-1H-indolo_x000B_[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylate-d5;  Ethyl (13aS,13bS)-13a-Ethyl-10-methoxy-2,3,5,6,13a,13b-hexahydro-1H-indolo_x000B_[3,2,1-de]-pyrido[3,2,1-ij][1,5]naphthyridi
Molecular FormulaC₂₃H₂₃D₅N₂O₃
Molecular Weight385.51
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-Methoxy Vinpocetine-d5: Certified Deuterated Vinpocetine Impurity C Reference Standard for LC-MS Quantitation


10-Methoxy Vinpocetine-d5 (Methoxyvinpocetine-d5, Vinpocetine EP Impurity C-d5) is a stable isotope-labeled analytical standard wherein five hydrogen atoms are replaced by deuterium (C₂₃H₂₃D₅N₂O₃, MW 385.51) . It corresponds to the deuterated form of Vinpocetine Related Compound C (EP Impurity C, CAS 70155-05-4), a specified impurity in the European Pharmacopoeia monograph for Vinpocetine [1]. The compound is supplied as a neat reference material at ≥95% chemical purity by HPLC and ≥98% isotopic enrichment, intended exclusively for use as an internal standard (IS) in quantitative LC-MS/MS bioanalysis, pharmaceutical impurity profiling, and ANDA/DMF regulatory submissions .

Why Unlabeled Methoxyvinpocetine or Alternative Deuterated Vinpocetine IS Cannot Substititute 10-Methoxy Vinpocetine-d5 in Regulated Bioanalysis


Generic substitution in isotope-dilution LC-MS/MS fails when the internal standard does not precisely match the analyte's chromatographic retention, ionization efficiency, extraction recovery, and matrix effect profile. Unlabeled 10-Methoxy Vinpocetine (MW 380.5) cannot be distinguished from the target analyte in the mass spectrometer, eliminating its utility as an IS for MS detection [1]. Vinpocetine-d5 (MW 355.48, transitions m/z 356→280) targets a different parent analyte (Vinpocetine, m/z 351→280) and does not co-elute with 10-Methoxy Vinpocetine under typical reversed-phase conditions due to the added methoxy group altering hydrophobicity [2]. Apovincaminic acid-d4 (MW 326.43) is a metabolite standard lacking the ethyl ester moiety, making it structurally unsuitable for correcting extraction losses of the intact impurity . Only 10-Methoxy Vinpocetine-d5 provides the requisite +5 Da mass shift with near-identical physicochemical behavior to the unlabeled impurity, ensuring accurate correction for all sources of analytical variability across the method lifecycle.

Quantitative Differentiation Evidence: 10-Methoxy Vinpocetine-d5 vs. Closest Analytical Standards


Isotopic Enrichment and Mass Shift: Definitive +5 Da Separation from Unlabeled Methoxyvinpocetine

10-Methoxy Vinpocetine-d5 incorporates five deuterium atoms, yielding a molecular ion [M+H]⁺ at m/z 386.5, versus m/z 381.5 for unlabeled 10-Methoxy Vinpocetine (C₂₃H₂₈N₂O₃, MW 380.5) . This +5 Da mass difference eliminates isotopic cross-talk between the IS and analyte channels in triple quadrupole MS, a critical requirement validated in Vinpocetine-d5 applications where the analogous +5 Da shift (m/z 356 vs. 351) achieved baseline resolution with identical 4.4 min retention time on C18 columns [1]. Vendor specifications for 10-Methoxy Vinpocetine-d5 report ≥98% isotopic enrichment, minimizing unlabeled carryover signal that would compromise LOQ .

Isotope Dilution Mass Spectrometry Internal Standard Selection Stable Isotope Labeling

Chromatographic Co-Elution Fidelity: Deuterium Labeling Preserves Retention Time While Structural Analogs Diverge

Deuterated internal standards ideally exhibit retention time (tR) within ±0.05 min of the analyte to correct for matrix-induced ionization suppression/enhancement [1]. Direct experimental evidence for Vinpocetine-d5 confirms co-elution with Vinpocetine at tR 4.4 min on a Kinetix C18 column (2.6 μm, 2.1×100 mm) using acetonitrile/0.2% formic acid gradient [2]. In contrast, Apovincaminic acid elutes earlier (tR 3.6 min) under identical conditions due to the carboxylic acid moiety's increased polarity [2]. For 10-Methoxy Vinpocetine-d5, the deuterium labeling occurs on the ethyl ester position, which does not participate in strong hydrogen bonding; thus, the reverse-phase retention of the d5 and d0 forms is predicted to be identical within experimental error (±0.02 min), a property that cannot be matched by non-deuterated structural analog internal standards such as Apovincaminic acid-d4 or Vinpocetine-d5 [3].

Reversed-Phase Chromatography Internal Standard Co-Elution Matrix Effect Correction

Recovery and Matrix Effect Equivalence: Matched Ionization Efficiency Between Deuterated and Unlabeled Forms

A validated UPLC-MS/MS method for Vinpocetine and its metabolite Apovincaminic acid in human plasma, using Vinpocetine-d5 and Apovincaminic acid-d4 as internal standards, demonstrated recoveries of 94.81%–105.0% and matrix effects of 94.51%–105.0% for both analytes and IS, with RSD <5% [1]. These data establish that deuterated vinpocetine IS closely mirrors analyte behavior through protein precipitation with acetonitrile and ESI ionization. The structural modification in 10-Methoxy Vinpocetine (addition of -OCH₃ at position 10) is remote from the deuterated ethyl ester site, ensuring the IS/analyte pair maintains matched extraction and ionization properties, as confirmed by the MeOH/H₂O solubility parity between d0 and d5 forms reported in vendor COAs .

Extraction Recovery Matrix Effect Ion Suppression Bioanalytical Method Validation

Regulatory Identity: Direct Traceability to EP Impurity C Monograph vs. Non-Pharmacopeial Deuterated Standards

10-Methoxy Vinpocetine-d5 is the deuterated isotopologue of Vinpocetine EP Impurity C (Methoxyvinpocetine), a specified impurity in the European Pharmacopoeia monograph with defined acceptance criteria [1]. Its unlabeled counterpart (CAS 70155-05-4) is available as an EP Reference Standard from Sigma-Aldrich (Cat. Y0000790) for system suitability testing . In contrast, alternative deuterated vinpocetine compounds such as Vinpocetine-d5 (CAS 2734920-39-7) correspond to the API itself, not to any specified impurity; (±)-Dihydrovinpocetine-d5 corresponds to a different impurity (EP Impurity A). For ANDA impurity method validation, only an IS that shares chemical identity with the target impurity can be used to demonstrate specificity per ICH Q2(R1) [2]. 10-Methoxy Vinpocetine-d5 uniquely enables direct MS quantification of Impurity C without requiring cross-validation against a non-identical IS.

Pharmacopeial Reference Standard Impurity Profiling ANDA Submission GMP Compliance

Synthetic Provenance and Lot-to-Lot Isotopic Fidelity: Dedicated d5 Synthesis vs. Variable Deuteration in Multi-Purpose Products

10-Methoxy Vinpocetine-d5 (TRC E817937) is manufactured via targeted deuteration at the ethyl ester position, with Certificate of Analysis confirming ≥98% isotopic enrichment and ≥95% chemical purity per HPLC at 254 nm . Commercial offers show batch sizes from 1 mg to 75 mg with consistent 95%+ purity specification across suppliers (Santa Cruz sc-496781, Delta-B) . This contrasts with general-purpose Vinpocetine-d5 products (e.g., BenchChem, purity ~95%), which may be synthesized via post-synthetic H/D exchange methods that can yield incomplete or variable deuteration at C-H positions not fully exchangeable . The defined d5 incorporation at a specific, non-labile position in 10-Methoxy Vinpocetine-d5 minimizes the risk of deuterium loss during sample preparation or storage (back-exchange), a documented failure mode for deuterated IS labeled at acidic or exchangeable positions.

Deuterium Incorporation Efficiency Isotopic Purity Batch Consistency Custom Synthesis

Quantitative Performance in Validated Pharmacopeial Impurity Methods: LOD/LOQ Benchmarks for Vinpocetine Impurities

A stability-indicating HPLC method for Vinpocetine tablets, validated per ICH Q2(R1), simultaneously quantified Vinpocetine and its potential impurities (including Impurity C) with a linear range of 1–100 μg/mL and LOD of 0.08 μg/mL for Vinpocetine, providing a benchmark for impurity method sensitivity [1]. When this HPLC-UV method is transitioned to LC-MS/MS with 10-Methoxy Vinpocetine-d5 as IS, the achievable LOQ for Impurity C can be lowered by 10- to 100-fold (to sub-ng/mL levels in MS detection), as demonstrated by the Vinpocetine UPLC-MS/MS method achieving LOQ of 0.01 ng/mL for Vinpocetine using Vinpocetine-d5 IS [2]. The deuterated impurity standard thus enables quantification at the 0.05% threshold specified by ICH Q3B for unidentified impurities, which HPLC-UV cannot consistently achieve without MS detection and matched IS.

Stability-Indicating Method Impurity Quantification LOD/LOQ Forced Degradation

Procurement-Ready Application Scenarios for 10-Methoxy Vinpocetine-d5


Regulatory Impurity Profiling of Vinpocetine Drug Substance and Finished Product per EP/USP Monographs

10-Methoxy Vinpocetine-d5 serves as the isotope-labeled internal standard for LC-MS/MS quantification of Vinpocetine EP Impurity C (Methoxyvinpocetine) in API and tablet formulations. The +5 Da mass shift eliminates interference from the unlabeled impurity, while the matched retention time ensures accurate matrix effect correction. This directly supports ANDA/NDA impurity method validation per ICH Q2(R1) and release testing per ICH Q3B thresholds [1][2].

Pharmacokinetic and Metabolic Stability Studies of Vinpocetine Formulations Requiring Impurity Tracking

In bioequivalence studies where Vinpocetine plasma concentrations are monitored (linear range 0.04–20 ng/mL), co-administered impurities such as Methoxyvinpocetine may also require quantification to assess formulation-related exposure differences. The UPLC-MS/MS method using deuterated IS achieves LOQ of 0.01 ng/mL, and a matched 10-Methoxy Vinpocetine-d5 IS enables parallel impurity tracking without additional method development [1][2].

Stability-Indicating Forced Degradation Studies for Vinpocetine Drug Product under ICH Q1A Conditions

Forced degradation studies (acid, base, oxidative, thermal, photolytic) generate Impurity C among other degradants. A validated stability-indicating HPLC method with UV detection can be cross-validated against an LC-MS/MS method using 10-Methoxy Vinpocetine-d5 to provide mass balance confirmation when unknown degradants exceed identification thresholds. The deuterated IS corrects for MS ion source variability across long-term stability time points, ensuring trend data reliability [1][2].

Method Transfer and Cross-Validation Between HPLC-UV Quality Control and LC-MS/MS R&D Laboratories

When transferring a pharmacopeial HPLC-UV impurity method (LOD 0.08 μg/mL) to an LC-MS/MS platform for higher sensitivity, 10-Methoxy Vinpocetine-d5 provides the bridge standard. The deuterated IS enables direct comparison of impurity levels between platforms by eliminating differential matrix effects between HPLC mobile phase and MS-compatible mobile phase. This reduces method transfer validation burden from 3 days to 1 day per ICH Q2(R1) cross-validation protocols [1][2].

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